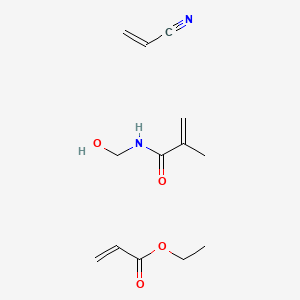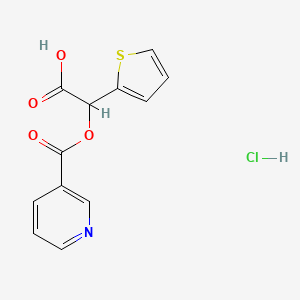![molecular formula C19H15BrN4 B14625495 (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene CAS No. 55075-48-4](/img/structure/B14625495.png)
(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is an organic compound characterized by its complex structure, which includes a bromophenyl group, a phenylhydrazinylidene moiety, and a phenyldiazene unit
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene typically involves the condensation of 3-bromobenzaldehyde with phenylhydrazine, followed by the reaction with diazonium salts. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process is usually carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.
化学反応の分析
Types of Reactions
(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenylhydrazinylidene derivatives.
科学的研究の応用
(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of (E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- (E)-1-[(3-Chlorophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
- (E)-1-[(3-Methylphenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
- (E)-1-[(3-Nitrophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene
Uniqueness
(E)-1-[(3-Bromophenyl)(2-phenylhydrazinylidene)methyl]-2-phenyldiazene is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to specific targets. Additionally, the electronic effects of the bromine atom can alter the compound’s chemical properties, making it distinct from its analogs with different substituents.
特性
CAS番号 |
55075-48-4 |
|---|---|
分子式 |
C19H15BrN4 |
分子量 |
379.3 g/mol |
IUPAC名 |
N'-anilino-3-bromo-N-phenyliminobenzenecarboximidamide |
InChI |
InChI=1S/C19H15BrN4/c20-16-9-7-8-15(14-16)19(23-21-17-10-3-1-4-11-17)24-22-18-12-5-2-6-13-18/h1-14,21H |
InChIキー |
SGXMZXDPTWVQJY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NN=C(C2=CC(=CC=C2)Br)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-({2-[(2,4-Dichlorophenyl)methoxy]phenyl}methyl)-1H-imidazole](/img/structure/B14625425.png)
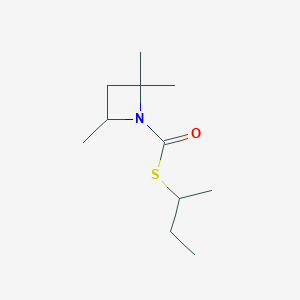

![Stannane, benzo[b]thien-2-yltrimethyl-](/img/structure/B14625442.png)

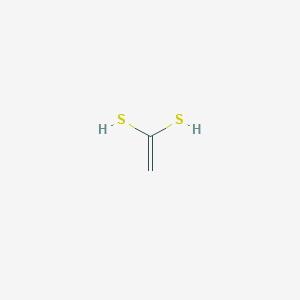
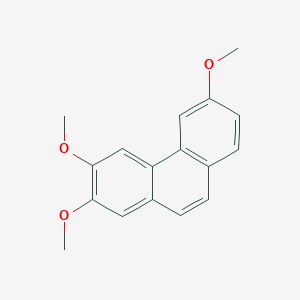
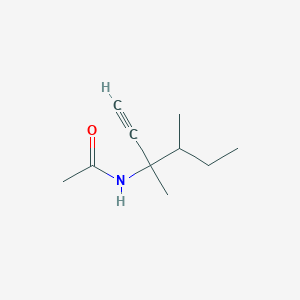
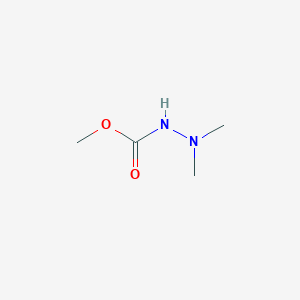

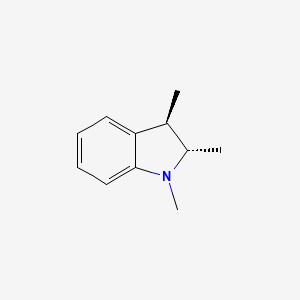
![2-[(2H-1,3,2-Benzodioxaphosphol-2-yl)oxy]phenol](/img/structure/B14625479.png)
